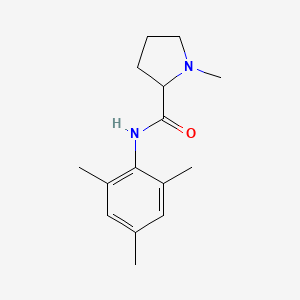![molecular formula C5H4N4 B3393459 1H-pyrazolo[4,3-d]pyrimidine CAS No. 272-57-1](/img/structure/B3393459.png)
1H-pyrazolo[4,3-d]pyrimidine
説明
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1H-Pyrazolo[4,3-d]pyrimidine, is a compound with the molecular formula C5H5N5 . It is a member of the pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds . It has been found to act as a xanthine oxidase inhibitor, which decreases uric acid production .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, one study reported the discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors . Another study discussed the synthesis of pyrazole derivatives, which are structurally diverse and highly desirable due to their proven applicability and versatility as synthetic intermediates .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core . The compound has a molecular weight of 135.1267 .Chemical Reactions Analysis
This compound derivatives have been synthesized through various chemical reactions . For instance, one study reported a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular formula of C5H5N5 and a molecular weight of 135.1267 .科学的研究の応用
Phosphodiesterase 5 (PDE5) Inhibition
1H-Pyrazolo[4,3-d]pyrimidines have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5). They represent a second generation of PDE5 inhibitors, showing improved potency and selectivity. Notably, specific derivatives such as 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines and 1-(2-(2,2,2-trifluoroethoxy)ethyl-1H-pyrazolo[4,3-d]pyrimidines have been studied for their efficacy, leading to the advancement of clinical candidates (Tollefson et al., 2010) (Tollefson et al., 2010).
Anticancer Activity
Pyrazolo[4,3-d]pyrimidine derivatives demonstrate significant anticancer activity. They act as kinase inhibitors and have been shown to possess potent antitumor properties. Various synthetic strategies and pharmacological profiles of these compounds highlight their medicinal significance in cancer research (Vignaroli et al., 2017) (Greco et al., 2020).
Antibacterial Properties
Recent studies have explored the potential of pyrazolo[4,3-d]pyrimidines as antimicrobial agents. They have shown activity against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating their potential in developing new antimicrobial therapies (Greco et al., 2020) (Beyzaei et al., 2017).
Improvement of Pharmacokinetic Properties
Efforts have been made to enhance the pharmacokinetic properties of pyrazolo[4,3-d]pyrimidines, specifically addressing issues like poor aqueous solubility. Approaches such as the development of albumin nanoparticles and liposomes for drug delivery have been investigated, showing promising results in improving solubility and bioavailability (Vignaroli et al., 2016).
Diverse Medicinal Applications
The pyrazolo[4,3-d]pyrimidine scaffold has been extensively studied for its synthetic and pharmacological diversity. Its structural variations have led to a range of pharmacological activities, including anti-cancer, anti-infectious, and enzyme inhibition, making it a valuable framework in medicinal chemistry (Cherukupalli et al., 2018).
GLUT Inhibition
1H-pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of the glucose transporter 1 (GLUT1). Structure-activity relationship studies have revealed essential structural motives, contributing to the development of novel GLUT inhibitors (Siebeneicher et al., 2016).
作用機序
Target of Action
1H-pyrazolo[4,3-d]pyrimidine is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment . In addition to CDK2, this compound has also been reported to inhibit Hematopoietic Progenitor Kinase 1 (HPK1) , which is involved in T cell receptor signaling and is considered a promising target for enhancing anti-tumor immunity .
Mode of Action
This compound interacts with its targets, CDK2 and HPK1, by inhibiting their enzymatic activity . This inhibition leads to significant changes in the cell, including alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a critical biochemical pathway for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . Additionally, the inhibition of HPK1 can affect T cell receptor signaling pathways, potentially enhancing anti-tumor immunity .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its overall behavior within the body .
Result of Action
The primary result of this compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, it has been reported to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . Furthermore, it has been shown to induce apoptosis within cells .
将来の方向性
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown great potential in medicinal chemistry and drug development . Their diverse biological potential and their role as bioisosteres with purines make them promising targets for future research. Further investigations into the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity are suggested .
特性
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRHPDHORGIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)
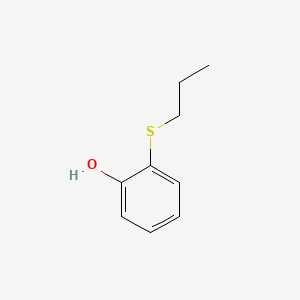

![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3393404.png)

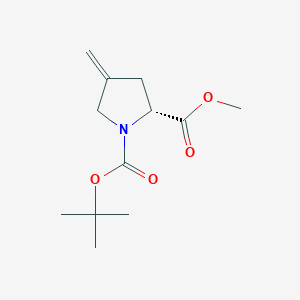
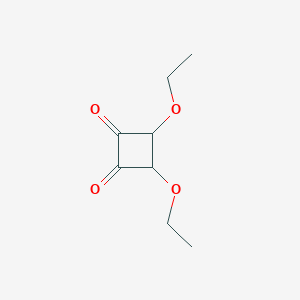
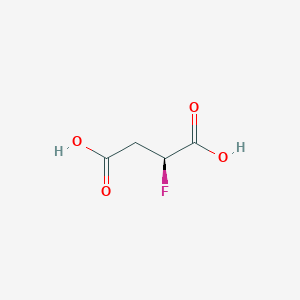

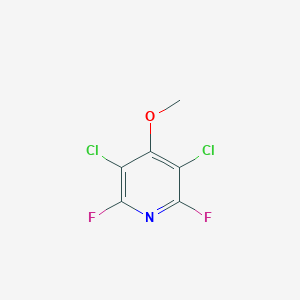
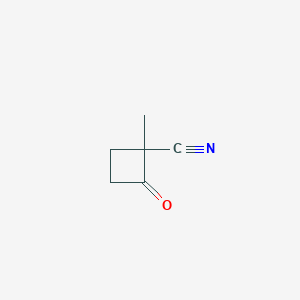
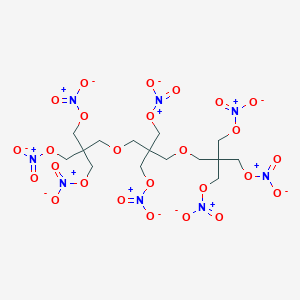
![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)
